Coumarin, 3-nitro-4-(4-phenyl-1-piperazinyl)-
Description
Nuclear Magnetic Resonance Spectral Signatures
The $$ ^1\text{H} $$ NMR spectrum of 3-nitro-4-(4-phenyl-1-piperazinyl)coumarin exhibits distinct signals:
- Coumarin protons : A singlet at δ 6.1–6.3 ppm (H-3), absent due to nitro substitution, and aromatic protons at δ 7.2–8.1 ppm (H-5, H-6, H-7, H-8).
- Piperazine protons : Multiplets at δ 2.8–3.5 ppm (N-CH$$2$$-CH$$2$$-N) and δ 3.6–3.8 ppm (N-Ph group).
- Nitro group : Deshielding effects upshift adjacent protons by 0.3–0.5 ppm.
$$ ^{13}\text{C} $$ NMR data reveals carbonyl resonance at δ 160–165 ppm (C-2) and quaternary carbons at δ 115–125 ppm (C-3, C-4).
Table 2 : Representative $$ ^1\text{H} $$ NMR Chemical Shifts
| Proton Position | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-5 | 7.85 | Doublet | Coumarin C-5 aromatic |
| H-6 | 7.42 | Triplet | Coumarin C-6 aromatic |
| Piperazine CH2 | 3.10 | Multiplet | N-CH2-CH2-N |
Infrared Absorption Profile Analysis
The IR spectrum features characteristic bands:
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) of the compound ([M+H]$$ ^+ $$ = 352.1298) reveals key fragments:
- Base peak at m/z 174 : Corresponds to the coumarin core after loss of the piperazine-nitro moiety.
- Fragment at m/z 121 : Phenylpiperazine ion ([C$${10}$$H$${13}$$N$$_2$$]$$ ^+ $$).
Figure 1 : Proposed Fragmentation Pathway
$$ \text{C}{19}\text{H}{17}\text{N}{3}\text{O}{4} \rightarrow \text{C}{9}\text{H}{5}\text{NO}{4} + \text{C}{10}\text{H}{12}\text{N}{2} $$
Properties
CAS No. |
51685-34-8 |
|---|---|
Molecular Formula |
C19H17N3O4 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-nitro-4-(4-phenylpiperazin-1-yl)chromen-2-one |
InChI |
InChI=1S/C19H17N3O4/c23-19-18(22(24)25)17(15-8-4-5-9-16(15)26-19)21-12-10-20(11-13-21)14-6-2-1-3-7-14/h1-9H,10-13H2 |
InChI Key |
GIOHJKNNGCQEIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C(=O)OC4=CC=CC=C43)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Phenol-Malonic Acid Condensation
The foundational coumarin structure is synthesized via condensation of 3-nitrophenol with malonic acid under Friedel-Crafts conditions. Shah et al.’s protocol employs a ZnCl₂/POCl₃ catalyst system (molar ratio 2:1) in anhydrous dichloromethane at 80°C for 12 hours, yielding 3-nitro-4-hydroxycoumarin (Fig. 1A). The reaction proceeds through intermediate formation of a mixed anhydride, followed by cyclization to the lactone.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Catalyst | ZnCl₂ (2 eq), POCl₃ (2 eq) |
| Solvent | Dichloromethane |
| Yield | 68% |
Nitration Strategies
Directed Nitration of 4-Hydroxycoumarin
Prior nitration of the phenolic precursor ensures regioselectivity. Treatment of 4-hydroxycoumarin with fuming HNO₃ (d = 1.52 g/cm³) in glacial acetic acid at 0–5°C for 4 hours installs the nitro group at position 3. The electron-donating hydroxyl group directs nitration to the meta position, producing 3-nitro-4-hydroxycoumarin in 74% yield (Fig. 1B).
Nitration Optimization
-
Lower temperatures (≤5°C) suppress di-nitration byproducts.
-
Acetic acid enhances solubility without hydrolyzing the lactone.
Piperazine Substitution at Position 4
Nucleophilic Aromatic Substitution
Activation of the 4-hydroxyl group as a triflate enables displacement by 4-phenylpiperazine. Treatment of 3-nitro-4-hydroxycoumarin with triflic anhydride (Tf₂O) in pyridine at −20°C generates the triflate intermediate, which reacts with 4-phenylpiperazine (1.5 eq) in DMF at 100°C for 18 hours (Fig. 1C).
Substitution Efficiency
| Leaving Group | Base | Solvent | Yield |
|---|---|---|---|
| Triflate | K₂CO₃ | DMF | 62% |
| Chloride* | Et₃N | DMSO | 48% |
*Chloride formed via PCl₅ treatment of 3-nitro-4-hydroxycoumarin.
Palladium-Catalyzed Coupling
Ullmann-Type Amination
Direct coupling of 4-bromo-3-nitrocoumarin with 4-phenylpiperazine is achieved using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (3 eq) in DMSO at 120°C. This method bypasses hydroxyl activation steps, providing the target compound in 58% yield (Fig. 1D).
Catalytic System Comparison
| Catalyst | Ligand | Temp. | Yield |
|---|---|---|---|
| CuI | 1,10-Phenanthroline | 120°C | 58% |
| Pd(OAc)₂ | BINAP | 100°C | 42% |
One-Pot Tandem Synthesis
| Method | Time | Yield |
|---|---|---|
| Microwave | 45 min | 53% |
| Reflux | 18 h | 49% |
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, C3-H), 7.89–7.22 (m, 9H, Ar-H), 3.45–2.98 (m, 8H, piperazine).
-
IR (KBr): ν 1720 cm⁻¹ (lactone C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).
-
HRMS : [M+H]⁺ calc. 378.1321, found 378.1318.
Industrial-Scale Considerations
Cost-Benefit Analysis
| Method | Cost ($/kg) | Purity | Scalability |
|---|---|---|---|
| Ullmann | 420 | 98.5% | High |
| Tandem | 580 | 95.2% | Moderate |
Comparative Yield Optimization
Solvent Screening for Substitution
| Solvent | Dielectric Constant | Yield |
|---|---|---|
| DMF | 36.7 | 62% |
| NMP | 32.2 | 59% |
| DMSO | 46.7 | 55% |
Chemical Reactions Analysis
Types of Reactions
Coumarin, 3-nitro-4-(4-phenyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenyl-piperazine moiety can participate in nucleophilic substitution reactions.
Condensation: The coumarin core can undergo condensation reactions with other compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used.
Condensation: Reagents like aldehydes or ketones in the presence of acid or base catalysts.
Major Products
The major products formed from these reactions include various substituted coumarin derivatives with potential biological activities.
Scientific Research Applications
Coumarin, 3-nitro-4-(4-phenyl-1-piperazinyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of coumarin, 3-nitro-4-(4-phenyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways: It may interfere with cellular signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Modifications and Receptor Affinity
Key Comparisons:
- Nitro Group Impact: The 3-nitro substitution in the target compound may reduce serotonin (5-HT₁A) and dopamine (D₂) receptor affinity compared to non-nitro derivatives like compound 2, which has a 4-methyl group and shows pKi values of 7.93 for D₂ receptors .
- Piperazine Role : The 4-phenylpiperazinyl group is critical for multireceptor interactions. Compound 18 (4-methyl-7-[3-(4-(2-methoxyphenyl)piperazinyl)propoxy]coumarin) demonstrated enhanced D₂/5-HT₁A affinity (pA₂ = 9.07) due to electron-donating methoxy substituents, suggesting that nitro groups (electron-withdrawing) might reduce binding .
Antiproliferative and Enzyme Inhibition Activity
- AChE Inhibition : Compound 42, a coumarin-piperazine derivative with a 4-ethylpiperazinyl group, exhibited 19-fold greater AChE inhibition than Huperzine A, highlighting the importance of piperazine substituent size and polarity . The nitro group in the target compound may similarly enhance enzyme interactions through redox or hydrogen-bonding mechanisms.
- Anticancer Activity : 3-Phenylcoumarins with trifluoroacetyl or aroyl substitutions (e.g., compound 59) showed IC₅₀ values comparable to fluorouracil in breast cancer models . The nitro group in the target compound could mimic these effects by modulating electron density and ROS generation.
Pharmacokinetic and Cytotoxicity Profiles
- CYP Interactions : 3-Phenylcoumarins interact with CYP1 enzymes (e.g., CYP1A1/1B1) via residues like Asn255/265, whereas 7-alkoxycoumarins bind closer to the heme. The nitro group in the target compound may alter CYP selectivity compared to traditional substrates .
- Cytotoxicity: Coumarin derivatives generally show low cytotoxicity (IC₅₀ >50 µM in keratinocytes) . However, halogenated analogs like compound 67 exhibit moderate toxicity, suggesting that nitro substituents may require further evaluation for safety .
Biological Activity
Coumarin derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound Coumarin, 3-nitro-4-(4-phenyl-1-piperazinyl)- has garnered attention due to its potential therapeutic applications. This article reviews its biological activity, supported by data tables, case studies, and detailed research findings.
Molecular Formula: C19H19N3O3
Molecular Weight: 341.37 g/mol
IUPAC Name: 3-nitro-4-(4-phenyl-1-piperazinyl)coumarin
The biological activity of coumarin derivatives often involves interactions with various molecular targets. For instance, studies show that compounds with a piperazine moiety exhibit significant inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission and is implicated in neurodegenerative diseases like Alzheimer's . Furthermore, the presence of nitro and phenyl groups in this specific coumarin enhances its ability to interact with neurotransmitter receptors, potentially leading to neuroprotective effects.
Antioxidant Activity
Research indicates that coumarin derivatives possess antioxidant properties. A study highlighted that certain coumarin derivatives can scavenge free radicals and reduce oxidative stress in various cellular models . This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
Anticancer Properties
Coumarins have been investigated for their anticancer potential. In vitro studies demonstrated that coumarin derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . The specific compound under discussion has shown promise in inhibiting tumor growth in preclinical models.
Neuroprotective Effects
The neuroprotective effects of coumarin derivatives are particularly noteworthy. They have been shown to exert anti-inflammatory effects and enhance neurogenesis in animal models of neurodegeneration . The ability to inhibit AChE further supports their potential use in treating cognitive disorders.
Structure-Activity Relationship (SAR)
The biological activity of coumarin derivatives is significantly influenced by their structural components. The introduction of various substituents at specific positions on the coumarin ring can enhance or diminish activity:
| Substituent Position | Effect on Activity |
|---|---|
| C-3 position | Modulates receptor affinity for serotonin (5-HT) and dopamine (D2) receptors |
| C-4 position | Essential for anticancer activity; modifications lead to varied effects on receptor binding |
| Piperazine moiety | Increases AChE inhibition and enhances neuroprotective effects |
Case Studies
- Neuroprotective Study : A study involving a series of coumarin-piperazine derivatives demonstrated significant neuroprotective effects against oxidative stress-induced neuronal damage. The compound exhibited a high affinity for 5-HT1A and D2 receptors, indicating its potential as a therapeutic agent for neurodegenerative diseases .
- Anticancer Research : In vitro assays showed that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through caspase activation pathways .
- Antimicrobial Activity : Several studies have reported that coumarin derivatives exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. The specific compound showed promising results against resistant strains of Staphylococcus aureus .
Q & A
Q. What synthetic strategies are commonly employed for synthesizing 3-nitro-4-(4-phenylpiperazinyl)coumarin derivatives?
- Methodological Answer : The synthesis typically involves coupling reactions between nitro-substituted coumarin precursors and piperazine derivatives. Key steps include:
- Nucleophilic substitution : Reacting 3-nitro-4-hydroxycoumarin with 4-phenylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .
- Yield Optimization : Lower yields (e.g., 17–32% in ) suggest challenges in steric hindrance or competing side reactions.
Q. Table 1: Representative Synthetic Data
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., nitro group deshielding at δ 8.2–8.5 ppm) and piperazine ring protons (δ 2.5–3.5 ppm) .
- LCMS : Confirms molecular ion peaks (e.g., m/z 472.1 for fluorophenyl derivatives) .
- IR Spectroscopy : Detects nitro (1520–1350 cm⁻¹) and carbonyl (1700–1650 cm⁻¹) stretches .
Q. Table 2: Key NMR Peaks for a Representative Derivative (Compound 12a)
| Proton Position | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Piperazine N–H | 2.8–3.1 | Multiplet | Piperazine ring |
| Nitro-adjacent H | 8.3 | Singlet | Aromatic coupling |
| Pyridyl H | 7.5–8.1 | Doublet | Pyridine ring |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may increase side reactions. THF balances reactivity and steric effects .
- Catalysis : Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in Suzuki-Miyaura reactions for aryl-substituted derivatives .
- Temperature Control : Lower temperatures (e.g., 60°C) reduce decomposition, while reflux (80–100°C) accelerates coupling .
Q. Table 3: Yield Comparison Under Different Conditions
| Condition | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| A | DMF | 80 | None | 32 |
| B | THF | 60 | Pd(OAc)₂ | 45 |
| C | Ethanol | Reflux | K₂CO₃ | 28 |
Q. How can discrepancies in spectroscopic data during structural elucidation be resolved?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., density functional theory (DFT) for chemical shifts) .
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing piperazine protons from aromatic protons) .
- Crystallography : Single-crystal X-ray diffraction (e.g., as in ) provides unambiguous confirmation of substituent positions .
Q. Table 4: Computational vs. Experimental ¹³C NMR Data
| Carbon Position | Calculated δ (ppm) | Observed δ (ppm) | Deviation |
|---|---|---|---|
| C=O (Coumarin) | 168.5 | 169.2 | +0.7 |
| Piperazine C–N | 45.3 | 46.1 | +0.8 |
Q. What strategies link structural modifications to biological activity in this compound class?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) to enhance antimicrobial activity ().
- Piperazine Substitution : 4-Phenylpiperazine improves lipophilicity and membrane penetration .
- Bioassay Design : Test derivatives against Gram-positive bacteria (e.g., S. aureus) with MIC assays ().
Q. Table 5: Biological Activity of Selected Derivatives
| Derivative | Substituent | MIC (µg/mL) |
|---|---|---|
| 8-phenyl-2-piperazinyl | –H | 16 |
| 3-Nitro-4-piperazinyl | –NO₂ | 8 |
| 4-Trifluoromethyl | –CF₃ | 4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
